1-Butyl-3-(3-ethoxyphenyl)thiourea
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Overview
Description
1-Butyl-3-(3-ethoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical applications, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-ethoxyphenyl)thiourea can be synthesized through a condensation reaction between an appropriate amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives .
Industrial Production Methods: Industrial production of thiourea derivatives often involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. This reaction proceeds efficiently at ambient temperature, producing thioureas in excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(3-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfinyl and sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl compounds.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Butyl-3-(3-ethoxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis reactions.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes and act as mercury sensors. They exhibit enzyme inhibition by binding to the active sites of enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-dibutyl)-3-phenylthiourea
- 1-(2-chlorophenyl)-3-phenylthiourea
- 1-(4-chlorophenyl)-3-phenylthiourea
Uniqueness: 1-Butyl-3-(3-ethoxyphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-butyl-3-(3-ethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-5-9-14-13(17)15-11-7-6-8-12(10-11)16-4-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFIKNGLMNSXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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